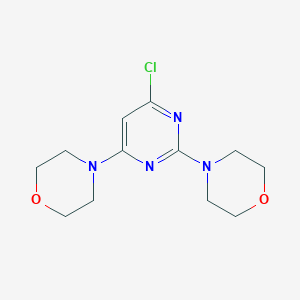

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUTYCMQNZUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350698 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10244-24-3 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine CAS number

An In-Depth Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Privileged Scaffold in Kinase Inhibitor Development

Introduction

This compound, identified by the CAS number 10244-24-3 , is a pivotal chemical intermediate in the landscape of modern drug discovery and development.[1][2] While not an active pharmaceutical ingredient itself, its rigid pyrimidine core, substituted with two morpholine rings and a reactive chlorine atom, represents a "privileged scaffold." This structure is frequently employed in the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[3] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various human cancers, making it a critical target for therapeutic intervention.[3][4]

This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, synthesis, mechanistic significance in kinase inhibition, and its application as a versatile building block for creating next-generation therapeutics.

Physicochemical and Structural Characteristics

The unique arrangement of functional groups in this compound underpins its utility. The electron-withdrawing pyrimidine ring, coupled with the electron-donating morpholine groups, modulates the reactivity of the C-6 chlorine atom, making it amenable to a variety of cross-coupling reactions for further molecular elaboration.

| Property | Value | Source |

| CAS Number | 10244-24-3 | [1] |

| Molecular Formula | C12H17ClN4O2 | [2][5] |

| Molecular Weight | 284.74 g/mol | [2] |

| IUPAC Name | 4,4'-(6-chloro-2,4-pyrimidinediyl)bis(morpholine) | [2] |

| Melting Point | 139-142 °C | [2] |

| Boiling Point | ~508.7 °C (Predicted) | [2] |

| Density | ~1.327 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid (Typical) | N/A |

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a readily available polychlorinated pyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for controlled, stepwise substitution.

Synthetic Workflow

The most common synthetic route begins with 2,4,6-trichloropyrimidine. The chlorine atom at the C-4 and C-6 positions are generally more reactive towards nucleophilic substitution than the C-2 chlorine. However, by carefully controlling reaction conditions, selective substitution can be achieved. A more direct and high-yield approach involves the sequential reaction with morpholine.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of a Key Intermediate

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a substituted pyrimidine, has emerged as a molecule of significant interest within the pharmaceutical landscape. Its primary recognition comes from its role as a key intermediate in the synthesis of Molnupiravir, an orally bioavailable antiviral drug.[1][2] Molnupiravir has demonstrated activity against various RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and structural characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 2,4-Dimorpholino-6-chloropyrimidine, 6-Chloro-2,4-bis(4-morpholinyl)pyrimidine | |

| CAS Number | 10244-24-3 | [3] |

| Molecular Formula | C₁₂H₁₇ClN₄O₂ | [3] |

| Molecular Weight | 284.74 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 139-142 °C |

Chemical Structure

The molecular architecture of this compound features a central chloropyrimidine ring substituted with two morpholine moieties at the 2 and 4 positions. This structure is key to its reactivity and subsequent conversion to other pharmacologically active molecules.

Caption: Chemical structure of this compound.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of its developability. Poor solubility can impede absorption and lead to unreliable in vitro assay results.[4]

Qualitative and Predicted Solubility

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and methanol, and insoluble in water. For a more quantitative understanding, computational predictions are often employed in the early stages of drug discovery.

| Parameter | Predicted Value | Source |

| Water Solubility | 0.445 mg/mL | PubChem |

It is imperative to note that predicted values are a guide and must be confirmed by experimental data for accurate formulation and development decisions.

Experimental Determination of Aqueous Solubility

Two primary methods are employed to experimentally determine the aqueous solubility of a compound: kinetic and thermodynamic solubility assays.[5][6]

Kinetic Solubility Assay Workflow

Caption: Workflow for a kinetic solubility assay.

Thermodynamic Solubility Assay Workflow

Caption: Workflow for a thermodynamic solubility assay.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[7] While no experimental pKa data has been reported for this compound, computational predictions can provide an initial estimate.

| Parameter | Predicted Value | Source |

| pKa (most basic) | 3.86 | PubChem |

The predicted basic pKa suggests that the morpholine nitrogens are weakly basic.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[8][9]

Potentiometric Titration Protocol

-

Preparation: Calibrate a pH meter with standard buffers. Prepare a solution of the compound in a suitable solvent (e.g., water with a co-solvent if necessary) at a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid or base.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point of the first derivative of the curve.[7][10]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes.[11] It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Predicted Lipophilicity

| Parameter | Predicted Value | Source |

| XLogP3 | 2.1 | PubChem |

The predicted LogP value suggests that this compound has moderate lipophilicity.

Experimental Determination of LogP/LogD

The "gold standard" for LogP determination is the shake-flask method.[12] An alternative, higher-throughput method utilizes high-performance liquid chromatography (HPLC).[13]

Shake-Flask Method for LogP Determination

-

Preparation: Prepare a solution of the compound in a biphasic system of n-octanol and water (or a buffer for LogD).

-

Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

LogP/LogD Determination Workflow

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Spectral Characterization

Chemical Stability

The chemical stability of a drug intermediate is crucial for ensuring the quality and safety of the final API. Stability studies are conducted under various environmental conditions to establish a re-test period or shelf life.[15]

Stability Testing Protocol

Following the International Council for Harmonisation (ICH) guidelines, the stability of this compound should be evaluated under the following conditions:[16][17]

-

Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH.

Samples should be analyzed at regular intervals for appearance, purity (by a stability-indicating HPLC method), and the formation of any degradation products.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the physicochemical properties of this compound is indispensable for its effective utilization in the synthesis of Molnupiravir and other potential pharmaceutical agents. While experimental data for some properties remains to be published, the computational predictions and standardized experimental protocols outlined in this guide provide a robust framework for researchers. By systematically evaluating its solubility, pKa, lipophilicity, and stability, scientists can optimize reaction conditions, develop appropriate formulations, and ultimately accelerate the journey of new medicines to patients.

References

- Creative Bioarray.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Bhal, S. K., Kassam, K., Peirson, I. G., & Market, P. (2022).

- Cambridge MedChem Consulting. LogP/D.

- Wilson, E. C., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100.

- PubChem. Molnupiravir.

- Wikipedia. Molnupiravir.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50.

- SciSpace. (2021).

- Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.

- protocols.io. (2024). LogP / LogD shake-flask method.

- Journal of Chemical Education. (2006).

- Domainex. Thermodynamic Solubility Assay.

- ACD/Labs. LogP—Making Sense of the Value.

- Analytical Chemistry. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. 93(26), 9136–9143.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. ADME Solubility Assay.

- ACS Omega. (2021). Short Synthesis of Molnupiravir (EIDD-2801)

- ChemRxiv. (2021). A biocatalytic approach to a key intermediate for the synthesis of the COVID-19 experimental drug Molnupiravir.

- Evotec. Thermodynamic Solubility Assay.

- Creative Biolabs. Solubility Assessment Service.

- ACS Omega. (2021). Short Synthesis of Molnupiravir (EIDD-2801)

- RSC Advances. (2022). Concise two-step chemical synthesis of molnupiravir. 12(47), 30588-30592.

- Organic Process Research & Development. (2022).

- International Council for Harmonis

- PubChem. This compound.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.

- European Medicines Agency. (2023).

- PubChem. 2,4-Diamino-6-chloropyrimidine.

- Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Sarchem Labs. Buy 2 4 Diamino 6 Chloropyrimidine.

- PubMed Central. (2024).

- Sigma-Aldrich. 2,4-Dimorpholino-6-chloropyrimidine AldrichCPR.

- Beijing Entrepreneur Science & Trading Co., Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- CymitQuimica. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine.

- MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2469.

- PubMed Central. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.

- RSC Medicinal Chemistry. (2024).

- MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5406.

- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum.

- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum.

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. This compound | C12H17ClN4O2 | CID 686334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. scispace.com [scispace.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to the Structural Characterization of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, making the precise elucidation of its derivatives a critical step in advancing novel drug candidates.[1][2] This document moves beyond a simple recitation of methods, offering a detailed narrative on the strategic application of modern analytical techniques. We will explore the causality behind experimental choices in synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The protocols and interpretive guidance herein are designed to serve as a self-validating system for researchers, ensuring the generation of robust and reliable structural data.

Introduction and Synthetic Strategy

The structural integrity of a molecule is the bedrock of its biological activity. For a compound like this compound, understanding the precise arrangement of its atoms is paramount. The molecule comprises a central chloropyrimidine ring substituted with two morpholine moieties at the 2 and 4 positions. This arrangement presents a unique electronic and steric environment that dictates its potential interactions with biological targets.

Rationale for Synthesis: A Nucleophilic Substitution Approach

The most logical and widely employed method for the synthesis of such compounds involves the sequential nucleophilic aromatic substitution (SNAr) of a polyhalogenated pyrimidine.[3] 2,4,6-trichloropyrimidine is the ideal starting material due to the differential reactivity of its chlorine atoms. The chlorine at the 6-position is less reactive than those at the 2 and 4 positions, allowing for selective substitution.

The synthesis proceeds by reacting 2,4,6-trichloropyrimidine with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, displacing the chlorine atoms on the pyrimidine ring. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis

Materials:

-

2,4,6-trichloropyrimidine

-

Morpholine (2.2 equivalents)

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of morpholine (2.2 equivalents) and triethylamine in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

start [label="2,4,6-Trichloropyrimidine + Morpholine (2.2 eq)", shape=cylinder, fillcolor="#FBBC05"]; reaction [label="Nucleophilic Aromatic Substitution\n(Solvent, Base, 0°C to RT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup & Extraction", shape=cds]; purification [label="Column Chromatography", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reaction [label="Reactants"]; reaction -> workup [label="Reaction Mixture"]; workup -> purification [label="Crude Product"]; purification -> product [label="Pure Product"]; }

Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

2.1.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts: The proton NMR spectrum is expected to be relatively simple. The morpholine protons will appear as two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons of the methylene group next to the nitrogen will be deshielded due to the electron-withdrawing effect of the pyrimidine ring. The single proton on the pyrimidine ring will appear as a singlet further downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~6.0-6.5 | Singlet | 1H |

| Morpholine-N-CH₂ | ~3.6-3.8 | Triplet (or Multiplet) | 8H |

| Morpholine-O-CH₂ | ~3.4-3.6 | Triplet (or Multiplet) | 8H |

2.1.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts: The carbon NMR will provide information on the carbon framework. The pyrimidine carbons will be significantly deshielded. The morpholine carbons will appear in the aliphatic region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C2, C4 | ~160-165 |

| Pyrimidine C6 | ~155-160 |

| Pyrimidine C5 | ~100-105 |

| Morpholine-N-CH₂ | ~43-45 |

| Morpholine-O-CH₂ | ~66-68 |

2.1.3. Advanced NMR Experiments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A COSY spectrum will show correlations between the coupled protons within the morpholine rings, while an HSQC spectrum will correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For this compound (C₁₂H₁₇ClN₄O₂), the expected monoisotopic mass is approximately 284.10 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and its corresponding M+2 peak in an approximate 3:1 ratio.

-

Expected Fragmentation: The fragmentation pattern will likely involve the loss of the morpholine rings and the chlorine atom.[4][5][6][7]

M [label="[M]+.\n(m/z ~284/286)"]; F1 [label="[M - C4H8NO]+"]; F2 [label="[M - Cl]+"]; F3 [label="[M - 2(C4H8NO)]+."];

M -> F1 [label="- Morpholine radical"]; M -> F2 [label="- Cl radical"]; F1 -> F3 [label="- Morpholine radical"]; }

Plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum will show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds.[2][8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2850-3000 | Medium-Strong |

| C=N, C=C (pyrimidine ring) | 1500-1600 | Medium-Strong |

| C-O (ether in morpholine) | 1100-1200 | Strong |

| C-Cl | 600-800 | Medium |

Crystallographic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

3.1.1. Crystal Growth Protocol

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

-

Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

3.1.2. Expected Structural Features

Based on the structures of related 2,4,6-substituted pyrimidines, the pyrimidine ring is expected to be planar.[1][9] The morpholine rings will likely adopt a chair conformation. The dihedral angles between the pyrimidine ring and the mean planes of the morpholine rings will be of interest as they will define the overall shape of the molecule.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. By systematically applying the synthetic and characterization techniques outlined in this guide, researchers can obtain unambiguous and comprehensive data, which is essential for understanding the structure-activity relationship and for the advancement of this compound in drug development pipelines. The provided protocols and expected data serve as a robust starting point for any scientist undertaking the study of this or related molecules.

References

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Journal of the American Chemical Society. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.

- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- IOSR Journal. (n.d.).

- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b)

- PubMed Central. (n.d.).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

- Taylor & Francis Online. (n.d.). Platinum complex with pyrimidine- and morpholine-based ligand: synthesis, spectroscopic, DFT, TDDFT, catalytic reduction, in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies.

- Frontiers. (n.d.). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.

- PubMed Central. (n.d.). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.

- ResearchGate. (n.d.).

- Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892–4902.

- PubMed. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents.

- ResearchGate. (n.d.). The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine.

- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts.

- National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.

- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.

- International Journal of Research Culture Society. (2017).

- Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

- MDPI. (n.d.).

- ACS Publications. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, the physicochemical properties of a drug candidate are pivotal determinants of its ultimate therapeutic success. Among these, solubility stands out as a critical parameter influencing a compound's bioavailability, formulation, and overall efficacy.[1][2][3] This technical guide provides a comprehensive overview of the solubility of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a molecule of interest in medicinal chemistry, within the context of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility assessment.

This compound, with the molecular formula C12H17ClN4O2, is a substituted pyrimidine derivative.[4][5][6] Such compounds are of significant interest in drug discovery, often investigated for their potential as kinase inhibitors or other therapeutic agents.[7] Understanding its solubility profile in various organic solvents is a fundamental step in its development pathway, from early-stage screening to formulation and manufacturing.

Theoretical Framework of Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. For this compound, its molecular structure, featuring a chlorinated pyrimidine core and two morpholine rings, dictates its polarity and hydrogen bonding capabilities.

The presence of electronegative nitrogen and oxygen atoms in the morpholine rings and the pyrimidine core introduces polar characteristics to the molecule. However, the overall molecule possesses significant nonpolar surface area from the hydrocarbon portions of the rings. This dual nature suggests that its solubility will be favored in solvents that can engage in both polar and nonpolar interactions.

Qualitative Solubility Profile

Initial assessments indicate that this compound exhibits solubility in organic solvents such as methanol, ethanol, and ketone solvents, while being insoluble in water.[8] This aligns with the structural analysis, suggesting that polar protic and polar aprotic solvents are more effective at solvating this molecule than highly polar, aqueous environments. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting favorably with protic solvents like alcohols. The overall molecular structure allows for favorable van der Waals interactions with a range of organic solvents.

Experimental Determination of Solubility

To move beyond a qualitative understanding, quantitative solubility determination is essential. The following section outlines a robust, step-by-step protocol for accurately measuring the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to sample from the top layer of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Summary and Interpretation

| Organic Solvent | Solvent Class | Expected Solubility Trend | Experimentally Determined Solubility (g/L at 25°C) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Nonpolar | Low to Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for understanding its solubility, qualitative information based on its chemical structure, and a detailed, practical protocol for its quantitative determination. By following the outlined experimental workflow, researchers can generate the critical data needed to inform decisions regarding formulation, purification, and administration, ultimately accelerating the journey of this compound from the laboratory to the clinic.

References

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). Alwsci.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.

- Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- This compound. (2024-04-09). ChemBK.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How can you determine the solubility of organic compounds? (2017-06-24). Quora.

- This compound. PubChem.

- Solubility of Organic Compounds. (2023-08-31).

- 4,4′-(6-chloropyriMidine-2,4-diyl)diMorpholine CAS#: 10244-24-3. ChemWhat.

- This compound | 10244-24-3. ChemicalBook.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). NIH.

- This compound. TargetMol.

- Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. (2017-04-24). ACS Figshare.

- Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. NLM Dataset Catalog.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. This compound | C12H17ClN4O2 | CID 686334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 10244-24-3 [amp.chemicalbook.com]

- 7. Item - Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 8. chembk.com [chembk.com]

A Technical Guide to the Mechanistic Role of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine, a key heterocyclic intermediate in medicinal chemistry. We will dissect its core mechanism of action, which is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). The guide elucidates the electronic characteristics of the dimorpholino-substituted chloropyrimidine scaffold, detailing how these features facilitate its function as a versatile building block for the synthesis of complex, biologically active molecules. Particular emphasis is placed on its application in constructing libraries of potential kinase inhibitors. Detailed experimental protocols, workflow diagrams, and characterization methodologies are provided to equip researchers with the practical knowledge required to leverage this intermediate in drug discovery programs.

Introduction

The architecture of novel therapeutic agents often relies on robust and versatile chemical scaffolds. Among these, the pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several approved drugs.[1] Concurrently, the morpholine moiety has earned the status of a "privileged structure" for its capacity to improve the physicochemical and pharmacokinetic properties of drug candidates.[2][3] The intermediate this compound strategically combines these two valuable components into a single, powerful building block.

-

1.1 The Pyrimidine Scaffold in Drug Discovery: Pyrimidine derivatives are integral to a wide spectrum of pharmaceuticals, exhibiting anticancer, antimicrobial, and anti-inflammatory activities. Their structural resemblance to the nucleobases of DNA and RNA allows them to function as antimetabolites, while other derivatives serve as scaffolds for kinase inhibitors and other targeted therapies.[4]

-

1.2 The Role of the Morpholine Moiety: The inclusion of a morpholine ring in a molecule is a well-established strategy to enhance drug-like properties.[5] It often improves aqueous solubility, metabolic stability, and bioavailability, and can form key hydrogen bond interactions with biological targets.[2][6][7]

-

1.3 Introducing this compound: This intermediate, with its specific substitution pattern, is primed for synthetic diversification. The two morpholine groups at positions 2 and 4 modulate the electronic properties of the pyrimidine ring, while the chlorine atom at position 6 serves as an excellent leaving group, creating a reactive site for further functionalization.[8][9]

Figure 1: Key structural features of the title intermediate.

Core Mechanism of Action as an Intermediate

The utility of this compound as an intermediate is governed by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This mechanism is fundamentally different from electrophilic substitution common to electron-rich aromatic rings like benzene.

-

2.1 Electronic Properties of the Scaffold: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The chlorine atom at the C6 position further enhances this effect through its inductive electron-withdrawing properties.

-

2.2 The Nucleophilic Aromatic Substitution (SNAr) Pathway: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

-

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine (C6). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a stable leaving group. This step is typically fast and results in the net substitution of the chlorine atom with the nucleophile.[12]

-

The kinetics of such reactions are generally second-order, being first-order in both the substrate and the nucleophile.[13]

Caption: The addition-elimination mechanism of SNAr.

Synthetic Utility & Applications

The C6-chloro position acts as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

-

3.1 A Gateway to Diverse Chemical Libraries: By selecting different nucleophiles, a diverse range of derivatives can be synthesized from this single intermediate. This is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold.

-

3.2 Case Study: Synthesis of Potential Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway.[14][15] The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[4] Intermediates like this compound are used to synthesize trisubstituted pyrimidines that mimic the structure of known PI3K inhibitors, where the morpholine groups are crucial for activity and the third substituent, introduced via SNAr, can be varied to optimize potency and selectivity.[1][14][16]

Table 1: Potential Nucleophiles and Resulting Compound Classes

| Nucleophile Type | Example | Resulting Functional Group at C6 | Potential Therapeutic Area |

|---|---|---|---|

| Primary/Secondary Amines | R-NH₂ | Substituted Amine (-NHR) | Kinase Inhibition, GPCR Modulation |

| Anilines | Ar-NH₂ | Arylamine (-NHAr) | Anticancer, Anti-inflammatory |

| Alcohols/Phenols | R-OH / Ar-OH | Ether (-OR) / Aryl Ether (-OAr) | Various |

| Thiols/Thiophenols | R-SH / Ar-SH | Thioether (-SR) / Aryl Thioether (-SAr) | Antimicrobial, Antiviral |

Experimental Workflow & Protocols

A systematic approach is crucial for successfully utilizing this intermediate in synthesis. The general workflow involves reaction setup, monitoring, work-up, and purification.

Caption: General experimental workflow for SNAr reactions.

Protocol: SNAr Amination of this compound

This protocol describes a general procedure for the reaction with a generic primary or secondary amine (HNR¹R²).

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent, e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., DMF) to dissolve/suspend the reagents.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring mixture at room temperature.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[17]

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[18]

Rationale for Experimental Choices

-

Solvent: Polar aprotic solvents like DMF or DMSO are used because they can solvate the ions formed during the reaction but do not participate in hydrogen bonding, which would deactivate the nucleophile.

-

Base: A base like DIPEA or K₂CO₃ is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation and deactivation of the amine nucleophile.

-

Inert Atmosphere: This prevents potential side reactions with oxygen or moisture, especially when using sensitive reagents.

-

Temperature: Heating is often required to overcome the activation energy barrier associated with disrupting the aromaticity of the pyrimidine ring in the first step of the mechanism.[10]

Product Characterization & Validation

Confirming the identity and purity of the final product is a critical final step. A combination of chromatographic and spectroscopic techniques is employed.[19]

-

5.1 Chromatographic Analysis: TLC is used for rapid, qualitative monitoring of the reaction. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. LC-MS provides more definitive information on the conversion and confirms the molecular weight of the product.

-

5.2 Spectroscopic Confirmation:

-

¹H NMR Spectroscopy: Successful substitution is often confirmed by the appearance of new signals corresponding to the protons of the newly introduced nucleophile. Changes in the chemical shifts of the remaining pyrimidine ring proton can also be observed.[20][21]

-

¹³C NMR Spectroscopy: The carbon spectrum will show new signals for the substituent and a significant upfield or downfield shift for the C6 carbon, confirming the displacement of the chlorine atom.[22]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the product, confirming its elemental composition.[16][23]

-

Table 2: Hypothetical ¹H NMR Data for a Product (Reaction with Benzylamine)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 5.85 | s | 1H | Pyrimidine C5-H |

| 5.50 | br s | 1H | Amine N-H |

| 4.60 | d | 2H | Methylene protons (CH₂-Ph) |

| 3.70 - 3.80 | m | 8H | Morpholine protons (-O-CH₂) |

| 3.50 - 3.60 | m | 8H | Morpholine protons (-N-CH₂) |

Conclusion

This compound is a highly valuable and strategically designed intermediate for medicinal chemistry and drug discovery. Its mechanism of action is centered on the facile Nucleophilic Aromatic Substitution at the C6 position, enabled by the electron-deficient nature of the pyrimidine ring and the excellent leaving group ability of the chloro substituent. This reactivity provides a reliable and versatile platform for synthesizing diverse libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The protocols and characterization methods outlined in this guide serve as a foundational framework for researchers aiming to exploit the synthetic potential of this powerful building block.

References

-

Cikotiene, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines. Synfacts, 8(2), 0168. Available from: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Available from: [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available from: [Link]

-

CSIRO. (2004). Synthesis and Characterization of Substituted Pyrimidines. Oceania Commons. Available from: [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

-

ChemBK. (2024). This compound. Available from: [Link]

-

MacMolPlat. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Available from: [Link]

-

Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2718–2735. Available from: [Link]

-

Baiz, D., Kurbessoian, T., & Tadesse, S. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(11), 2828. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

-

Ortiz, M. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available from: [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. Available from: [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available from: [Link]

-

Ortiz, M. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available from: [Link]

-

Ramesh, S., Sundar, N., & Murti, V. V. S. (1977). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available from: [Link]

-

ChemWhat. (2025). 4,4′-(6-chloropyriMidine-2,4-diyl)diMorpholine CAS#: 10244-24-3. Available from: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 11, 1275385. Available from: [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]

-

Sanna, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4983. Available from: [Link]

-

Logé, C., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 57(5), 1981–1997. Available from: [Link]

-

Richter, M. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(14), 3462–3465. Available from: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

-

Penieres-Carrillo, G., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(3), 343. Available from: [Link]

-

Shein, S. M., et al. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]

-

El-Gazzar, M. G., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Available from: [Link]

-

Autech. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C12H17ClN4O2 | CID 686334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 10244-24-3 [amp.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. zenodo.org [zenodo.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. oceaniacommons.net [oceaniacommons.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. article.sapub.org [article.sapub.org]

The Pivotal Role of Morpholine Moieties in 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, focusing on the critical role of its two morpholine groups. This document dissects the molecule's structure to elucidate how these heterocyclic moieties influence its physicochemical properties, metabolic stability, and pharmacological potential. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships in pyrimidine-based compounds.

Introduction: Deconstructing this compound

This compound is a member of the substituted pyrimidine class of compounds, which are of significant interest in medicinal chemistry.[1][2] The core structure, a 2,4-dimorpholino-6-chloropyrimidine, features a reactive electrophilic center at the chlorinated C6 position and two nucleophilic morpholine substituents. This configuration results in a molecule with a well-defined electronic and steric profile, rendering it a versatile scaffold in drug discovery.

The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine, is recognized as a "privileged structure" in medicinal chemistry.[3][4] Its frequent incorporation into drug candidates is due to its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.[3][5] In the context of the title compound, the two morpholine groups are not merely appendages but are crucial to its overall chemical behavior and biological activity.

The Multifaceted Role of Morpholine Groups

The morpholine moiety is a versatile building block in drug design due to its favorable physicochemical, biological, and metabolic properties.[3][4]

Impact on Physicochemical Properties

The introduction of morpholine rings significantly modifies the physicochemical profile of the parent pyrimidine core, a deliberate strategy to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Aqueous Solubility: The oxygen and nitrogen atoms of the morpholine group can act as hydrogen bond acceptors, which generally enhances aqueous solubility. This is a critical factor for oral bioavailability. The presence of two morpholine moieties is expected to give this compound a favorable solubility profile.

-

Lipophilicity (LogP): While improving solubility, the morpholine group also has a degree of lipophilicity from its hydrocarbon backbone. The partition coefficient (LogP) is a key indicator of a molecule's ability to cross cell membranes. The morpholine substituent provides a balance, preventing the molecule from being too polar or too lipophilic.

-

Basicity (pKa): The nitrogen atom in the morpholine ring is basic, with a pKa of 8.49.[6] This basicity means that at physiological pH (~7.4), a significant portion of the morpholine nitrogens will be protonated. This can further increase aqueous solubility and allows for the formation of salts, a desirable property for drug formulation.[6][7]

Table 1: Physicochemical Properties

| Property | Value/Description | Influence of Morpholine Groups |

| Molecular Formula | C12H17ClN4O2 | Contributes to the overall molecular weight. |

| Molecular Weight | 284.74 g/mol | Increases molecular size. |

| Melting Point | 139-142℃[8] | Influences the solid-state properties of the compound. |

| pKa | 8.49 (for morpholine)[6] | Imparts basicity, enabling salt formation and enhancing solubility.[6][7] |

| Hydrogen Bond Acceptors | 4 (2 from N, 2 from O) | Increases the potential for interactions with biological targets and water. |

Role in Pharmacokinetics and Metabolism

The morpholine group is often considered a "metabolic stabilizer."[9] Its saturated ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other heterocyclic amines like piperidine.[10]

-

Metabolic Stability: Replacing more metabolically labile groups with a morpholine ring can extend a drug's half-life.[10] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of adjacent carbon atoms to oxidation.[10] In this compound, the two morpholine groups are expected to shield the pyrimidine core and resist metabolic degradation.

-

Transporter Interactions: The polarity of the morpholine group can affect interactions with drug transporters, influencing the drug's distribution and efflux from cells.

Figure 1: Key contributions of morpholine groups to drug-like properties.

Function as a Pharmacophore

Beyond its impact on ADME properties, the morpholine group can be a vital component of the pharmacophore—the specific structural features required for molecular interaction with a biological target.[3][5]

-

Target Binding: The nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in a protein's active site.[11] The shape and conformation of the morpholine ring also contribute to van der Waals interactions.[11]

-

Directional Interactions: The defined chair conformation of the morpholine ring orients substituents in specific spatial arrangements, which can be critical for optimal target engagement.

The 6-Chloro-2,4-disubstituted Pyrimidine Core

The pyrimidine ring is a well-established scaffold in medicinal chemistry, found in nucleobases and numerous drugs.[1][2]

-

Reactivity of the Chlorine Atom: The chlorine at the C6 position is activated by the electron-withdrawing nature of the pyrimidine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr). This reactivity is key to its synthetic utility and potential as a covalent inhibitor. The electron-donating morpholino groups at the C2 and C4 positions modulate the reactivity at C6.

-

Scaffold for Molecular Diversity: The reactive chlorine allows for the straightforward synthesis of diverse compound libraries. Reacting this compound with various nucleophiles enables extensive structure-activity relationship (SAR) studies.[12]

Synthetic Considerations and Experimental Protocols

The synthesis of this compound is typically achieved through sequential nucleophilic substitution on a polychlorinated pyrimidine precursor.[13]

General Synthetic Workflow

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,4,6-trichloropyrimidine.

Materials:

-

2,4,6-Trichloropyrimidine[14]

-

Morpholine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: Dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add triethylamine (2.2 equivalents) to the solution. Subsequently, add morpholine (2.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove salts and excess morpholine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.

Rationale for Experimental Choices:

-

Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the morpholine nucleophile.

-

Stoichiometry: A slight excess of morpholine ensures complete substitution at the more reactive C2 and C4 positions of the trichloropyrimidine.[12]

-

Solvent: A polar aprotic solvent like acetonitrile is ideal for dissolving the reactants and facilitating the SNAr mechanism.[15]

Potential Applications and Future Directions

The structural features of this compound make it a valuable starting material for developing various therapeutic agents. Its derivatives have been investigated as:

-

Kinase Inhibitors: The pyrimidine scaffold is a common core in many kinase inhibitors.[16][17][18] The morpholine groups can occupy specific pockets in the ATP-binding site of kinases.[17]

-

Anticancer Agents: Substituted pyrimidines have a long history as anticancer drugs.[2] Hybrid compounds with pyrimidine and morpholine structures have shown significant efficacy in inhibiting the growth of cancer cell lines.[17]

The future of this compound lies in its application as a versatile building block. The strategically placed morpholine groups provide a foundation of favorable drug-like properties, while the reactive chlorine offers a gateway to chemical diversity and the potential for covalent protein targeting.

Conclusion

The two morpholine groups in this compound are integral to the molecule's character, influencing its solubility, metabolic stability, and potential for biological interactions. A thorough understanding of the contributions of these moieties allows medicinal chemists to rationally design and synthesize novel derivatives with enhanced pharmacological profiles. This guide provides a comprehensive overview of these roles to aid researchers in drug discovery.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 7. nbinno.com [nbinno.com]

- 8. chemwhat.com [chemwhat.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine in Medicinal Chemistry

Introduction: Unveiling a Privileged Pyrimidine Building Block

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has cemented its importance in the medicinal chemist's toolbox. Within this esteemed class of heterocycles, 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine has emerged as a particularly valuable building block. Its unique substitution pattern—two morpholine rings at the 2- and 4-positions and a reactive chlorine atom at the 6-position—offers a strategic platform for the synthesis of diverse and potent molecular entities.

The dimorpholine substitution is not merely a steric feature; the morpholine moiety is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where the oxygen atom can act as a crucial hydrogen bond acceptor.[3] The true synthetic utility of this scaffold, however, lies in the reactive 6-chloro position. This site serves as a versatile handle for introducing a wide array of chemical diversity through various cross-coupling and nucleophilic substitution reactions, allowing for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a cornerstone in the development of novel therapeutics, with a primary focus on its role in the generation of potent kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Synthesis and Characterization of the Core Scaffold

The preparation of this compound is a foundational step, typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from the readily available 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise substitution.

The rationale behind this synthetic strategy is rooted in the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack. The chlorine at the 4-position is generally the most reactive, followed by the 2- and then the 6-position. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile (morpholine), a high yield of the desired 2,4-dimorpholino-6-chloro-substituted product can be achieved.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the title compound from 2,4,6-trichloropyrimidine and morpholine.

Materials:

-

2,4,6-Trichloropyrimidine

-

Morpholine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Ethanol)

-

Distilled water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

-

First Morpholine Addition: Cool the solution to 0 °C using an ice bath. Add morpholine (1.0-1.1 eq) dropwise, followed by the dropwise addition of a base such as triethylamine (1.1 eq).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Second Morpholine Addition: Once the formation of the monosubstituted intermediate is complete, add a second equivalent of morpholine (1.0-1.1 eq) and base (1.1 eq).

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and continue to monitor by TLC until the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The structural identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Data |

| 1H NMR | Signals corresponding to the morpholine protons and the pyrimidine proton. |